ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound featuring a benzothiazole ring, a nitrothiophene moiety, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of thiophene, followed by coupling with the benzothiazole intermediate.
Formation of the Imine Linkage: The imine linkage is formed by reacting the nitrothiophene derivative with an appropriate amine under dehydrating conditions.
Esterification: The final step involves esterification of the resulting compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammation pathways.
Pathways Involved: It may inhibit key enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate: Similar structure but with a furoyl group instead of a nitrothiophene moiety.
Ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate: Contains a thiazole ring and different substituents.
Uniqueness
Ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-24-14(20)9-18-10-5-3-4-6-11(10)26-16(18)17-15(21)12-7-8-13(25-12)19(22)23/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRSLMQKWKVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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